Dodecyl Icosanoate
Overview
Description
Dodecyl Icosanoate, also known as Dodecyl Arachidate, is a long-chain fatty acid ester. It is commonly used in various industries, including pharmaceuticals, cosmetics, and food. This compound is a colorless, odorless, and tasteless liquid that is soluble in organic solvents. Its molecular formula is C32H64O2, and it has a molecular weight of 480.85 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecyl Icosanoate can be synthesized through the esterification of dodecanol (a twelve-carbon alcohol) with icosanoic acid (a twenty-carbon fatty acid). The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
C12H25OH+C20H39COOH→C32H64O2+H2O
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and may employ catalysts such as p-toluenesulfonic acid or ion-exchange resins to enhance reaction efficiency. The reaction mixture is typically heated to temperatures between 150-200°C to facilitate ester formation and water removal .
Chemical Reactions Analysis
Types of Reactions: Dodecyl Icosanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into dodecanol and icosanoic acid.
Oxidation: The ester can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction of this compound can yield the corresponding alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Hydrolysis: Dodecanol and Icosanoic acid.
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Dodecanol and Icosanol.
Scientific Research Applications
Dodecyl Icosanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Employed in the formulation of lipid-based drug delivery systems and as a component in cell culture media.
Medicine: Investigated for its potential use in topical formulations due to its emollient properties.
Industry: Utilized in the production of cosmetics, such as moisturizers and conditioners, due to its skin-conditioning properties
Mechanism of Action
The mechanism of action of Dodecyl Icosanoate primarily involves its interaction with lipid membranes. As a long-chain fatty acid ester, it can integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in enhancing the delivery of active pharmaceutical ingredients through the skin. Additionally, its emollient properties help to maintain skin hydration by forming a barrier that reduces water loss .
Comparison with Similar Compounds
Sodium Dodecyl Sulfate: An anionic surfactant used in detergents and personal care products.
Dodecylbenzenesulfonic Acid: A surfactant used in industrial cleaning agents.
Comparison:
Uniqueness: Unlike sodium dodecyl sulfate and dodecylbenzenesulfonic acid, which are primarily used for their surfactant properties, Dodecyl Icosanoate is valued for its emollient and skin-conditioning properties. Its long alkyl chain and ester functional group make it particularly suitable for applications in cosmetics and pharmaceuticals, where it provides both functional and sensory benefits.
Properties
IUPAC Name |
dodecyl icosanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H64O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-24-26-28-30-32(33)34-31-29-27-25-23-14-12-10-8-6-4-2/h3-31H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFYHZLIDINABP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H64O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50410539 | |
Record name | Dodecyl Icosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50410539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42232-82-6 | |
Record name | Dodecyl Icosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50410539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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